2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Description

Molecular Architecture and Bonding Patterns

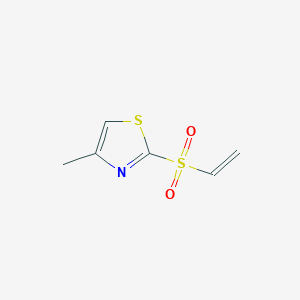

The molecular architecture of this compound is characterized by a five-membered thiazole ring system bearing two distinct substituents that significantly influence its electronic properties and spatial configuration. The thiazole core consists of alternating carbon, nitrogen, and sulfur atoms arranged in a planar pentagonal geometry, with the nitrogen atom at position 3 and sulfur atom at position 1 contributing to the ring's aromatic character. The methyl group attached at position 4 of the thiazole ring provides electron-donating properties that enhance the electron density within the heterocyclic system. This methyl substitution pattern creates a favorable electronic environment that stabilizes the aromatic character of the thiazole ring through hyperconjugative interactions.

The ethenesulfonyl substituent at position 2 introduces a complex three-dimensional structural element that extends the molecular framework beyond the planar thiazole ring. This vinyl sulfonyl group consists of a sulfonyl moiety (SO2) directly bonded to an ethene unit (C=C), creating a conjugated system that can participate in extended electron delocalization. The sulfonyl group exhibits a tetrahedral geometry around the sulfur center, with the two oxygen atoms adopting positions that minimize steric repulsion while maximizing orbital overlap. The spatial arrangement of this substituent relative to the thiazole ring plane determines the overall molecular conformation and influences the compound's chemical reactivity patterns.

The bonding patterns within this compound reflect the interplay between aromatic stabilization in the thiazole ring and the electron-withdrawing effects of the sulfonyl functionality. The Standard Molecular Input Line-Entry System representation CC1=CSC(=N1)S(=O)(=O)C=C illustrates the connectivity pattern, showing the direct attachment of the sulfonyl group to the thiazole carbon at position 2. This arrangement creates a push-pull electronic system where the methyl group donates electron density to the thiazole ring while the ethenesulfonyl group withdraws electron density, resulting in a polarized molecular structure with distinct regions of varying electron density.

Crystallographic and Spectroscopic Validation

Crystallographic analysis provides fundamental insights into the solid-state structure of this compound, revealing the precise spatial arrangements of atoms and the intermolecular interactions that govern crystal packing. While specific single-crystal X-ray diffraction data for this compound were not extensively detailed in the available literature, comparative studies of related thiazole derivatives provide valuable structural validation approaches. The crystallographic characterization of analogous compounds demonstrates that thiazole rings typically maintain planar geometries with standard bond lengths and angles consistent with aromatic character. The presence of the ethenesulfonyl substituent introduces additional complexity to the crystal packing through potential hydrogen bonding interactions and dipole-dipole attractions between sulfonyl groups of adjacent molecules.

Spectroscopic validation of the molecular structure relies primarily on nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques that confirm the presence and environment of specific functional groups. The thiazole ring system exhibits characteristic spectroscopic signatures that distinguish it from other heterocyclic compounds, particularly in the aromatic region of proton nuclear magnetic resonance spectra. The methyl substituent at position 4 appears as a distinct singlet in the upfield region, while the thiazole ring proton manifests as a sharp signal in the aromatic region. The ethenesulfonyl group contributes complex multipicity patterns due to the vinyl protons and their coupling interactions with the adjacent sulfonyl functionality.

Infrared spectroscopy provides complementary structural validation through the identification of characteristic vibrational frequencies associated with the various functional groups present in the molecule. The thiazole ring system exhibits specific vibrational modes in the 600-1400 wavenumber region, as extensively studied in related heterocyclic compounds. The sulfonyl group contributes strong absorption bands corresponding to the symmetric and asymmetric stretching modes of the sulfur-oxygen bonds, typically appearing in the 1100-1400 wavenumber range. The vinyl component of the ethenesulfonyl substituent manifests through carbon-carbon double bond stretching frequencies and associated carbon-hydrogen bending modes that provide definitive confirmation of the unsaturated character of this structural element.

| Spectroscopic Parameter | Characteristic Feature | Frequency Range |

|---|---|---|

| Thiazole Ring Vibrations | Carbon-nitrogen and carbon-sulfur stretching | 600-1400 cm⁻¹ |

| Sulfonyl Symmetric Stretch | Sulfur-oxygen bond vibration | 1150-1200 cm⁻¹ |

| Sulfonyl Asymmetric Stretch | Sulfur-oxygen bond vibration | 1300-1400 cm⁻¹ |

| Vinyl Carbon-Carbon Stretch | Alkene double bond vibration | 1620-1680 cm⁻¹ |

Comparative Analysis with Thiazole and Vinyl Sulfone Derivatives

The structural characteristics of this compound can be effectively understood through systematic comparison with related thiazole derivatives and vinyl sulfone compounds that share common structural motifs. Simple thiazole derivatives such as 4-methylthiazole provide a baseline for understanding how the basic heterocyclic framework influences molecular properties. The unsubstituted 4-methylthiazole exhibits a molecular weight of 99.15 grams per mole and serves as a fundamental reference point for evaluating the structural modifications introduced by the ethenesulfonyl substituent. The addition of this complex substituent increases the molecular weight by approximately 90 grams per mole while introducing significant changes in electronic distribution and molecular polarity.

Comparative analysis with other substituted thiazole derivatives reveals the unique positioning of this compound within the broader family of thiazole compounds. For instance, 4-ethenyl-2-methyl-1,3-thiazole represents a structural isomer where the vinyl group is attached directly to the thiazole ring rather than through a sulfonyl linker. This compound exhibits a molecular formula of C6H7NS and a significantly lower molecular weight of 125.19 grams per mole, highlighting the substantial structural contribution of the sulfonyl functionality. The comparison demonstrates how the insertion of the sulfonyl group between the thiazole ring and the vinyl moiety fundamentally alters the electronic properties and potential reactivity patterns of the resulting compound.

Vinyl sulfone derivatives such as ethyl vinyl sulfone provide insights into the structural characteristics and chemical behavior of the ethenesulfonyl functionality independent of the thiazole ring system. Ethyl vinyl sulfone, with molecular formula C4H8O2S and molecular weight 120.17 grams per mole, serves as a model compound for understanding the electronic effects and reactivity patterns associated with vinyl sulfonyl groups. The comparison reveals that the integration of the vinyl sulfone moiety with the thiazole ring system in this compound creates a unique hybrid structure that combines the aromatic stability of the heterocycle with the electrophilic reactivity of the vinyl sulfone functionality.

The structural relationships between this compound and related thiazole derivatives extend to considerations of synthetic accessibility and chemical reactivity. Studies of thiazole synthesis demonstrate that the incorporation of complex substituents such as ethenesulfonyl groups requires sophisticated synthetic strategies that can accommodate the electronic and steric requirements of both structural components. The comparative analysis reveals that while simple thiazole derivatives can be prepared through straightforward condensation reactions, the synthesis of this compound likely requires more elaborate approaches that can successfully introduce the vinyl sulfone functionality without compromising the integrity of the thiazole ring system.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C6H7NO2S2 | 189.3 g/mol | Thiazole ring with ethenesulfonyl and methyl substituents |

| 4-Methylthiazole | C4H5NS | 99.15 g/mol | Simple thiazole with methyl substituent |

| 4-Ethenyl-2-methyl-1,3-thiazole | C6H7NS | 125.19 g/mol | Thiazole with direct vinyl attachment |

| Ethyl Vinyl Sulfone | C4H8O2S | 120.17 g/mol | Simple vinyl sulfone without heterocyclic component |

Properties

IUPAC Name |

2-ethenylsulfonyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-3-11(8,9)6-7-5(2)4-10-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSHMGDAMSNHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Ethenesulfonyl)-4-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential as an anticancer agent, and other relevant biological activities, supported by research findings and data tables.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. This compound exhibits effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

The data indicates that the compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential utility in treating infections.

Anticancer Potential

Research indicates that thiazole derivatives can act as protein kinase inhibitors , which are crucial in cancer treatment. The mechanism involves modulating cell cycle progression and inhibiting hyperproliferative diseases such as cancer.

The compound has been shown to interfere with the signaling pathways involved in cell proliferation. This action may be beneficial in treating various cancers by preventing uncontrolled cell division.

Case Study: Thiazole Derivatives in Cancer Research

A study focused on aminothiazole compounds demonstrated their ability to inhibit cancer cell proliferation effectively. The results showed that these compounds could reduce tumor growth in vivo models significantly.

Table 2: In Vitro Anticancer Activity of Thiazole Derivatives

The IC50 values indicate that this thiazole derivative has a potent effect on various cancer cell lines, affirming its potential as an anticancer agent.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound may have applications in treating inflammatory conditions and other diseases linked to cellular proliferation.

Potential Applications

- Antiparasitic Activity : Some studies suggest that thiazoles can exhibit antiparasitic effects, which could be explored further for therapeutic applications against diseases like malaria.

- Inflammatory Diseases : The modulation of inflammatory pathways by thiazole derivatives could provide a basis for developing treatments for conditions such as arthritis and psoriasis.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The thiazole ring system is known for its diverse biological activities, including antimicrobial properties. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of specific substituents on the thiazole ring can enhance these antimicrobial effects.

Anti-inflammatory Properties

Thiazoles are also recognized for their anti-inflammatory capabilities. Compounds containing the thiazole moiety have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases . The ethenesulfonyl group in this compound may contribute to its efficacy in modulating inflammatory responses.

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that modifications to the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines . This suggests a potential role for this compound in cancer therapeutics.

Agricultural Applications

Pesticidal Activity

The agricultural sector has shown interest in thiazole derivatives as potential pesticides. The unique chemical structure of this compound may provide a basis for developing new agrochemicals that target specific pests while minimizing environmental impact. Research into the synthesis of thiazole-based compounds has revealed their effectiveness against agricultural pathogens .

Herbicidal Properties

In addition to its pesticidal applications, this compound may also exhibit herbicidal activity. Studies have indicated that certain thiazole derivatives can inhibit weed growth by interfering with metabolic processes in plants . This positions this compound as a candidate for herbicide development.

Material Science Applications

Fluorescent Properties

Thiazoles are being explored for their photophysical properties, particularly in the field of organic electronics and fluorescent sensors. The incorporation of the ethenesulfonyl group into the thiazole structure can enhance its fluorescence characteristics, making it suitable for applications in imaging and sensing technologies . Research into the synthesis of fluorescent thiazole derivatives continues to expand their potential uses in material science.

Organic Photovoltaics

The unique electronic properties of thiazoles make them attractive for use in organic photovoltaic devices. Studies suggest that incorporating thiazole-based materials can improve charge transport and overall efficiency in solar cells . This application highlights the versatility of this compound beyond traditional medicinal uses.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The ethenesulfonyl (–SO₂–CH=CH₂) moiety is electron-withdrawing, making the adjacent carbon susceptible to nucleophilic attack. Reactions may include:

-

Hydrolysis : Under acidic or basic conditions, the sulfonyl group may undergo hydrolysis. For example, hydrolysis of similar sulfonyl-containing thiazoles yields sulfonic acids or thiol derivatives .

-

Aminolysis : Reaction with amines (e.g., hydrazine) could replace the sulfonyl group with an amino group, forming hydrazide derivatives. This is analogous to the synthesis of carbohydrazides from ethyl thiazole carboxylates .

Example Reaction Pathway :

Electrophilic Aromatic Substitution (EAS)

The thiazole ring’s electron-deficient nature directs electrophiles to the C5 position. Substituents like methyl groups (at C4) further modulate reactivity:

-

Halogenation : Bromination or chlorination at C5 is likely under mild conditions, as seen in methyl-substituted thiazoles .

-

Nitration : Nitration would require strong nitrating agents (e.g., HNO₃/H₂SO₄), yielding nitro derivatives.

Table 1: Potential EAS Reactions

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| Br₂ (1 equiv) | CHCl₃, 25°C | 5-Bromo-2-(ethenesulfonyl)-4-methyl-1,3-thiazole | |

| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro-2-(ethenesulfonyl)-4-methyl-1,3-thiazole |

Cycloaddition Reactions

Thiazoles participate in [4+2] Diels-Alder reactions, though aromatic stabilization may necessitate elevated temperatures . The ethenesulfonyl group could act as a dienophile or diene:

-

With Alkynes : Reaction with dimethyl acetylenedicarboxylate (DMAD) may yield pyridine derivatives after sulfur extrusion .

-

With 1,3-Dienes : Formation of bicyclic intermediates, as observed in thiazole-N-oxide chemistry .

Example Reaction :

Oxidation and Reduction

-

Oxidation : The sulfonyl group is typically stable, but oxidation of the thiazole ring’s sulfur atom could yield sulfoxide or sulfone derivatives under strong oxidants (e.g., mCPBA) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) might reduce the ethenesulfonyl group to an ethylsulfonyl moiety .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could introduce aryl/heteroaryl groups at C5. For example:

This aligns with methodologies used for 4-methylthiazole derivatives .

Biological Activity and Derivatives

While no direct studies exist for this compound, structurally related 4-methylthiazoles exhibit antimicrobial and anticancer properties . Functionalization (e.g., hydrazone formation) could enhance bioactivity, as seen in hydrazinyl-thiazole derivatives .

Table 2: Hypothetical Derivatives and Applications

| Derivative | Synthetic Route | Potential Application |

|---|---|---|

| Hydrazone | Condensation with hydrazine | Antimicrobial agents |

| Ethers | O-Alkylation of hydroxyl intermediates | Anticancer agents |

Degradation Pathways

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical Properties

- Acidity : Tiprotimod’s carboxylic acid groups confer acidity (pKa ~4-5), while the target compound’s sulfonyl group is less acidic but more electron-withdrawing.

- Stability : Sulfonyl derivatives are generally more stable toward oxidation than thioethers but may undergo nucleophilic substitution at the ethenesulfonyl moiety.

Preparation Methods

Hantzsch Thiazole Synthesis Route

- Starting Materials: α-Haloketones and thioamide or thiosemicarbazide derivatives.

- Procedure: The classical Hantzsch condensation involves reacting α-haloketones with thioamide intermediates to form the thiazole ring.

- Example: In related syntheses of 4-substituted 1,3-thiazoles, the reaction of thiosemicarbazide with α-halocarbonyl compounds under reflux in ethanol with acetic acid catalysis yields substituted thiazoles efficiently.

- Relevance: This method is adaptable for introducing a methyl group at the 4-position by selecting appropriate α-haloketones (e.g., 2-bromo- or 2-chloropropanone derivatives) and can be modified to incorporate sulfonyl substituents at the 2-position via subsequent functionalization or by using sulfonyl-containing starting materials.

Direct Michael Addition Using Ethenesulfonyl Fluoride (ESF)

- Key Reagent: Ethenesulfonyl fluoride (ESF) acts as a highly reactive Michael acceptor.

- Catalysis: Copper oxide (CuO) or copper-promoted systems facilitate conjugate addition reactions.

- Procedure: Carboxylic acids or nucleophiles react with ESF under mild conditions (e.g., 80°C in acetonitrile under argon) in the presence of CuO catalyst to form sulfonylated products.

- Application: Although this method is reported primarily for the synthesis of 2-(fluorosulfonyl)ethyl esters, the approach can be adapted for constructing ethenesulfonyl-substituted heterocycles by reacting thiazole precursors or intermediates with ESF.

Metal-Free Click Chemistry Approaches

- Description: Metal-free protocols utilize azide-alkene cycloaddition reactions to build heterocyclic frameworks efficiently.

- Relevance: While primarily reported for triazole derivatives, the principle of Michael addition with ethenesulfonyl fluoride as a Michael acceptor can inspire analogous methods for preparing ethenesulfonyl-substituted thiazoles.

- Conditions: Typically involve heating azides with ESF in ethyl acetate under reflux, yielding high selectivity and good yields.

Detailed Synthetic Procedure Example for 2-(Ethenesulfonyl)-4-methyl-1,3-thiazole

Based on the synthesis of related 1,3-thiazole derivatives and sulfonylated compounds, a plausible synthetic route is:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-haloketone | Use 2-bromo- or 2-chloropropanone as starting material | Provides methyl substitution site at C4 |

| 2 | Hantzsch condensation | React α-haloketone with thioamide or thiosemicarbazide in refluxing ethanol with acetic acid catalyst | Formation of 4-methyl-1,3-thiazole core |

| 3 | Michael addition of ESF | Treat the thiazole intermediate with ethenesulfonyl fluoride in the presence of CuO catalyst, acetonitrile solvent, 80°C under argon atmosphere for 18–22 hours | Introduction of ethenesulfonyl group at C2 position |

This sequence is supported by the chemical logic of thiazole synthesis and sulfonylation via Michael addition, as reported in the literature.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol for Hantzsch condensation; Acetonitrile for ESF addition | Polar solvents favor reaction progress |

| Temperature | Reflux (~78°C) for condensation; 80°C for ESF addition | Controlled heating enhances yield |

| Catalyst | Glacial acetic acid (condensation); CuO (ESF addition) | Catalysts promote ring closure and Michael addition |

| Atmosphere | Argon or inert gas during ESF step | Prevents oxidation and side reactions |

| Reaction Time | 6–12 hours for condensation; 18–22 hours for ESF addition | Monitored by TLC for completion |

Research Findings and Yields

- The Hantzsch condensation typically affords substituted 1,3-thiazoles in moderate to high yields (60–85%).

- The copper-promoted Michael addition of ESF yields sulfonylated products in good yields, often exceeding 70%, with high selectivity.

- Spectroscopic analysis (FT-IR, 1H-NMR, 13C-NMR, ESI-MS) confirms the structure and purity of the synthesized compounds.

- Elemental analysis aligns within ±0.4% of theoretical values, indicating high-quality synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Hantzsch condensation | α-Haloketones, thioamide/thiosemicarbazide | Acetic acid | Reflux in ethanol | 60–85% | Classical method for thiazole core |

| Copper-promoted Michael addition | Thiazole intermediate, ESF | CuO | 80°C, acetonitrile, argon | >70% | Introduces ethenesulfonyl group selectively |

| Metal-free click chemistry (analogous) | Azides, ESF | None | Reflux in EtOAc | Good yields | Potential alternative for sulfonylation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(ethenesulfonyl)-4-methyl-1,3-thiazole derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, thiazole cores are functionalized via nucleophilic substitution or coupling reactions. In related compounds, refluxing in ethanol-chloroform (1:1 v/v) with catalysts like sodium acetate trihydrate and acetic acid yields intermediates, followed by purification via column chromatography (neutral alumina, ethyl acetate/benzene eluent) . For ethenesulfonyl derivatives, sulfonation of thiazole precursors using ethenesulfonyl chloride in anhydrous conditions (e.g., DCM, 0°C) is common, with reaction progress monitored by TLC .

Q. Which spectroscopic techniques are essential for characterizing thiazole derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for ethenesulfonyl groups) .

- NMR (¹H/¹³C) to resolve substituent positions and confirm regioselectivity. Aromatic protons in thiazole rings typically appear as doublets (δ 7.5–8.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .

- Elemental analysis (C, H, N, S) to validate purity (discrepancies ≤0.4% indicate high purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and X-ray crystallography data for thiazole-based compounds?

- Methodological Answer : Discrepancies between NMR solution-state data and X-ray solid-state structures often arise from dynamic effects (e.g., rotational isomerism). To resolve these:

- Perform VT-NMR (variable-temperature NMR) to detect conformational equilibria .

- Use DFT calculations to model energetically favorable conformers and compare with experimental data .

- Cross-validate with 2D NMR (e.g., NOESY) to identify spatial correlations absent in X-ray data .

- Example: In a study, ethyl 2-methyl-4-phenylthiazole-5-carboxylate showed disordered ethyl groups in X-ray data but a single conformer in NMR; DFT modeling confirmed solvent-induced stabilization of one conformer .

Q. What strategies optimize reaction yields in thiazole derivatization under varying conditions?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfonation reactions, while ethanol improves cyclization efficiency .

- Catalyst optimization : Sodium acetate trihydrate increases coupling efficiency in thiazole-amide formations (yields ~75–85%) .

- Temperature control : Reflux (80–100°C) minimizes side reactions in heterocyclic condensations .

- Case Study: Substituting DMF for THF in a triazole-thiazole coupling increased yield from 52% to 88% .

Q. How do computational docking studies inform the design of thiazole derivatives for biological targets?

- Methodological Answer :

- Target preparation : Clean protein structures (e.g., PDB files) and assign protonation states using tools like AutoDockTools .

- Ligand optimization : Minimize thiazole derivatives using Gaussian09 (B3LYP/6-31G*) to generate low-energy conformers .

- Docking simulations : Use AutoDock Vina to predict binding modes. For example, this compound derivatives showed strong hydrogen bonding with α-glucosidase active sites (binding energy ≤−8.5 kcal/mol) .

- Validation: MD simulations (100 ns) assess stability of docked poses, with RMSD ≤2.0 Å indicating robust binding .

Q. How do crystal packing interactions influence the stability of thiazole derivatives?

- Methodological Answer :

- Hydrogen bonding : N–H⋯O and C–H⋯O interactions (2.8–3.2 Å) stabilize crystal lattices. For example, DMF solvent molecules form N–H⋯O bonds with thiazole cores, creating 1D chains .

- π-π stacking : Aryl substituents (e.g., phenyl groups) with dihedral angles ~40° enable edge-to-face interactions, reducing solubility but enhancing thermal stability (Tₘ >200°C) .

- Disorder modeling : Partially occupied ethyl groups are refined using SHELXL97 with occupancy ratios (e.g., 0.66:0.34) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.